
4-Amino-3,5-diiodobenzoic acid
Overview
Description
4-Amino-3,5-diiodobenzoic acid is an aromatic compound with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 g/mol It is a derivative of benzoic acid, characterized by the presence of two iodine atoms at the 3 and 5 positions and an amino group at the 4 position
Preparation Methods
The synthesis of 4-Amino-3,5-diiodobenzoic acid typically involves an alkali-catalyzed addition amination reaction at the ortho position of benzoic acid, followed by acid-base neutralization . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
4-Amino-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, utilizing the iodine atoms as functional sites.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to different derivatives. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for modifying the amino group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3,5-diiodobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-diiodobenzoic acid involves its ability to form linkages through nucleophile-electrophile coupling, facilitated by the carboxylic acid and amine functionalities . The iodine atoms serve as functional sites for cross-coupling transformations, allowing the compound to participate in various chemical reactions. These properties make it a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
4-Amino-3,5-diiodobenzoic acid can be compared with other similar compounds, such as:
4-Amino-3,5-dichlorobenzoic acid: Similar structure but with chlorine atoms instead of iodine, leading to different reactivity and applications.
4-Aminobenzoic acid: Lacks the halogen atoms, making it less reactive in certain coupling reactions.
2-Iodo-4-methylbenzoic acid: Contains a single iodine atom and a methyl group, offering different chemical properties and uses. The uniqueness of this compound lies in its dual iodine substitution, which enhances its reactivity and versatility in various chemical processes.
Biological Activity
4-Amino-3,5-diiodobenzoic acid (ADIBA) is an organic compound characterized by a benzene ring substituted with two iodine atoms at the 3 and 5 positions, an amino group at the 4 position, and a carboxylic acid group. Its unique structure contributes to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of ADIBA, highlighting its synthesis, properties, and relevant studies.
- Molecular Formula : C₇H₅I₂NO₂
- Molecular Weight : 388.93 g/mol
- CAS Number : 2122-61-4
- Melting Point : >300 °C
Synthesis
ADIBA can be synthesized through various methods, including:
- Iodination of p-Aminobenzoic Acid : This method typically yields good results and has been documented in literature .
- Diazotization and Coupling Reactions : These reactions allow for the introduction of different functional groups and can enhance biological activity.
Anthelmintic Activity
One notable study investigated the anthelmintic properties of ADIBA. The compound was tested against earthworms (Megascoplex konkanensis, Pontoscotex corethruses, and Eudrilus eugeniae) and demonstrated moderate to good bioactivity compared to standard drugs like albendazole and mebendazole at a concentration of 2 mg/mL . This suggests potential for ADIBA in treating parasitic infections.
Radiopacity in Biomaterials
ADIBA has been utilized in the development of radiopaque polymeric materials. By incorporating ADIBA into Tecoflex polymers, researchers enhanced the radiopacity of these materials, making them suitable for medical applications such as implants . The incorporation of iodine in ADIBA contributes to its radiopaque properties.
Structure-Activity Relationship (SAR)
The biological activity of ADIBA can be attributed to its structural features:
- Iodine Substituents : The presence of iodine enhances reactivity and may contribute to biological interactions.
- Amino Group : The amino group can participate in hydrogen bonding, influencing the compound's interaction with biological targets.
Case Studies
- Study on Anthelmintic Activity :
- Development of Radiopaque Biomaterials :
Comparative Analysis
The following table compares ADIBA with structurally similar compounds regarding their properties and activities:
Compound Name | Structure Features | Notable Properties |
---|---|---|
This compound (ADIBA) | Iodine at positions 3 and 5; amino at 4 | Anthelmintic activity; radiopaque |
2-Amino-3,5-dibromobenzoic acid | Bromine instead of iodine | Potential antibacterial activity |
2-Amino-4,5-diiodobenzoic acid | Amino group at a different position | Unique electronic properties |
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for 4-amino-3,5-diiodobenzoic acid, and how can purity be maximized during purification?
The compound is synthesized via iodination of p-aminobenzoic acid using iodine monochloride in hydrochloric acid. Key steps include:
- Dissolving p-aminobenzoic acid in warm 12.5% HCl, followed by addition of iodine monochloride.
- Stirring for 1 minute, diluting with water, and maintaining the mixture at 90°C for 15 minutes to ensure complete reaction.
- Purification via dissolution in dilute NaOH and reprecipitation with HCl to yield 81% pure product (m.p. >350°C) . Methodological Tip: Monitor reaction temperature rigorously to avoid over-iodination. Use recrystallization with water-ethanol mixtures to remove unreacted starting materials.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Employ a combination of analytical techniques:
- Melting Point Analysis: Verify purity via the reported m.p. >350°C .
- Spectroscopic Methods: Use H NMR to confirm aromatic proton environments and FT-IR to identify carboxylic acid (-COOH) and amino (-NH) functional groups.
- Elemental Analysis: Quantify iodine content (expected ~67.5% by mass) to validate diiodination.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data for halogenated benzoic acid derivatives?
Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Assays: Replicate studies under controlled conditions (e.g., pH, temperature) using high-purity samples.
- Comparative SAR Analysis: Cross-reference activity data with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid or 3,5-dichloro-4-hydroxybenzoic acid) to identify substituent-specific trends .
- Computational Modeling: Use molecular docking to predict binding affinities toward target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives for biological studies?
For derivatives like triazole-linked analogs:
- Solvent Selection: Use DMSO for high-temperature reactions (e.g., hydrazide cyclization) to improve solubility and reaction rates .
- Catalytic Additives: Introduce glacial acetic acid as a proton donor in Schiff base formations to accelerate imine bond formation .
- Workflow Design: Employ sequential reactions (e.g., iodination followed by triazole coupling) to minimize side reactions .
Q. What advanced spectroscopic techniques are suitable for probing the electronic environment of this compound in solution?
- C NMR: Characterize carboxylate and aromatic carbon shifts to assess electronic effects of iodine substituents.
- UV-Vis Spectroscopy: Analyze absorbance bands (e.g., π→π* transitions) to study solvatochromic behavior and charge-transfer interactions .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Methodological and Analytical Questions
Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?
- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours.
- HPLC Monitoring: Quantify degradation products (e.g., deiodinated species) using C18 columns and UV detection at 254 nm.
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Retrosynthesis Software: Use AI-powered tools (e.g., Pistachio, Reaxys) to propose feasible pathways for derivative synthesis .
- Molecular Dynamics Simulations: Model solvation effects and transition states to predict reaction kinetics .
Application-Oriented Questions
Q. How can this compound serve as a precursor for radiopharmaceuticals or contrast agents?
- Iodine-131 Labeling: Exploit the diiodo substituents for radioisotope incorporation in imaging probes.
- Bifunctional Chelators: Modify the carboxylate group to coordinate metal ions (e.g., Tc) for SPECT imaging .
- In Vivo Stability Testing: Assess metabolic degradation using LC-MS/MS to validate suitability for biomedical applications .
Q. What experimental approaches are suitable for evaluating the enzyme inhibition potential of this compound derivatives?
- Kinetic Assays: Measure IC values against target enzymes (e.g., tyrosinase or cyclooxygenase) using spectrophotometric methods.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .
- Molecular Probes: Synthesize fluorescent analogs (e.g., benzoxazole-linked derivatives) to track enzyme interactions in real-time .
Q. Data Interpretation and Reporting
Q. How should researchers address discrepancies between theoretical and experimental yields in large-scale syntheses of this compound?
- Root-Cause Analysis: Investigate iodine monochloride purity, side reactions (e.g., mono- vs. diiodination), or thermal decomposition.
- Process Optimization: Implement Design of Experiments (DoE) to identify critical parameters (e.g., HCl concentration, reaction time) .
- Reporting Standards: Document yield calculations, purification losses, and analytical validation in supplementary materials for reproducibility .
Properties
IUPAC Name |
4-amino-3,5-diiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTVPMWCUMEVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175449 | |
Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2122-61-4 | |
Record name | 4-Amino-3,5-diiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2122-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,5-diiodobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-diiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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